2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities. This compound features a unique combination of a benzoxazine ring and a pyridine moiety, which may enhance its potential applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 297.31 g/mol.
The compound can be synthesized through several methods, typically involving the cyclization of appropriate precursors and subsequent modifications. It falls under the classification of organic compounds, particularly within the categories of heterocycles and amides. The presence of both aromatic and heteroaromatic structures contributes to its chemical reactivity and biological properties.
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide generally involves the following steps:
Industrial production methods may optimize these synthetic routes for higher yield and purity, employing catalysts and controlled environments .
The molecular structure of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide can be described using various structural representations:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI | InChI=1S/C16H15N3O3/c20-15(18)10(11)5(3)4(8)17(11)9(14)16(21)(12)(6)(1)(2)(7)13(12)22 |
InChI Key | RRHDBXLMPRZZFY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=CC=CC=N3 |
These data provide insights into the compound's chemical behavior and potential interactions with biological systems .
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction .
The mechanism of action for 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is likely dependent on its specific applications in biological systems. Generally, it may interact with molecular targets such as enzymes or receptors, modulating various biological pathways. Detailed biochemical studies are necessary to elucidate these pathways .
The physical properties include:
Chemical properties include reactivity patterns typical of amides and heterocycles, such as nucleophilic attack at carbonyl groups and electrophilic substitution on aromatic rings .
The unique structure of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide suggests potential applications in:
Further research into its biological activity could uncover additional applications in medicine and materials science .
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3